Stilbamidine
Overview
Description
Stilbamidine is a diamidine compound known for its strong activity against bacteria, protozoa, and fungi. It has been used clinically in the treatment of systemic mycosis, visceral leishmaniasis, and African trypanosomiasis . This compound is part of the aromatic diamidine series, which includes other compounds like pentamidine, propamidine, and berenil .
Mechanism of Action
Target of Action
Stilbamidine, also known as Hydroxythis compound, primarily targets extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of this compound to the kinetoplastic DNA . This DNA is crucial for cell division and reproduction .
Mode of Action
This compound interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of this compound binding to extranuclear DNA, causing numerous mutations .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and mutation. It shows in vitro or/and in vivo affinity for nucleic acids, mainly DNA . It causes modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This affinity for mitochondrial DNA can be demonstrated by cytoplasmic mutations in yeast .
Pharmacokinetics
It is known that this compound is less toxic than its analogues, both experimentally and clinically . It is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children .
Result of Action
The binding of this compound to kinetoplastic DNA inhibits cell division and reproduction in Trypanosomes . In yeast, the binding of this compound to extranuclear DNA causes numerous mutations . It also leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Action Environment
It is known that this compound shows strong activity against bacteria, protozoa, and fungi . It is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and secondarily in prophylaxis and treatment of African trypanosomiasis .
Biochemical Analysis
Biochemical Properties
Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .
Molecular Mechanism
It is known that this compound has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of this compound occurs when the latter are maintained for a number of weeks at 37°C .
Metabolic Pathways
It is known that this compound interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.
Transport and Distribution
This compound is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of this compound was shown to depend upon the unchanged drug retained in tissues, especially the liver .
Subcellular Localization
Given its affinity for nucleic acids, primarily DNA , it is likely that this compound localizes to the nucleus where it can interact with DNA.
Preparation Methods
Stilbamidine can be synthesized through various synthetic routes. One common method involves the reaction of 4,4’-diaminostilbene with formamide under specific conditions . The industrial production of this compound typically involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Stilbamidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Stilbamidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of nucleic acids due to its affinity for DNA.
Medicine: Used in the treatment of diseases like visceral leishmaniasis and African trypanosomiasis.
Industry: Utilized in the production of other chemical compounds and pharmaceuticals.
Comparison with Similar Compounds
Stilbamidine is similar to other aromatic diamidines like pentamidine, propamidine, and berenil. it is unique in its specific binding affinity for DNA and its strong activity against a wide range of pathogens . Other similar compounds include:
Pentamidine: Used primarily in the treatment of Pneumocystis pneumonia and leishmaniasis.
Propamidine: Known for its antimicrobial properties.
Berenil: Used in the treatment of trypanosomiasis.
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURVNDSFNJHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861808 | |
Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-06-5 | |
Record name | Stilbamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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